molecular formula C28H37N7O7 B1166746 2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide CAS No. 100307-95-7

2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide

Cat. No.: B1166746
CAS No.: 100307-95-7
M. Wt: 583.6 g/mol
InChI Key: KAGLSIMCIJOPKS-BSRJHKFKSA-N
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Description

2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of a sequence of amino acids: 2-aminobenzoyl, alanyl, glycyl, leucyl, alanyl, and 4-nitrobenzylamide. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps are as follows:

    Resin Loading: The first amino acid, 4-nitrobenzylamide, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, alanyl, is activated and coupled to the deprotected amine group.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (leucyl, glycyl, alanyl, and 2-aminobenzoyl).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the synthesis of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 4-nitrobenzylamide can undergo oxidation reactions, potentially forming nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can also be reduced to an amine group under appropriate conditions.

    Substitution: The amine groups in the peptide can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of substituted peptide derivatives.

Scientific Research Applications

2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Chemistry: Employed in the development of new synthetic methodologies and peptide-based materials.

    Industry: Utilized in the production of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of 2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide depends on its specific biological target. Generally, peptides can interact with proteins, enzymes, or receptors, modulating their activity. The 2-aminobenzoyl group may enhance the peptide’s binding affinity to certain targets, while the 4-nitrobenzylamide group could influence its stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzoylalanyl-glycyl-leucyl-alanyl-benzylamide: Similar structure but lacks the nitro group.

    2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrophenylalanine: Contains a phenylalanine residue instead of benzylamide.

    2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzyl alcohol: Contains a benzyl alcohol group instead of benzylamide.

Uniqueness

2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide is unique due to the presence of both the 2-aminobenzoyl and 4-nitrobenzylamide groups

Properties

CAS No.

100307-95-7

Molecular Formula

C28H37N7O7

Molecular Weight

583.6 g/mol

IUPAC Name

2-amino-N-[(2S)-1-[[2-[[(2S)-4-methyl-1-[[(2S)-2-[(4-nitrophenyl)methylamino]propanoyl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C28H37N7O7/c1-16(2)13-23(28(40)34-26(38)17(3)30-14-19-9-11-20(12-10-19)35(41)42)33-24(36)15-31-25(37)18(4)32-27(39)21-7-5-6-8-22(21)29/h5-12,16-18,23,30H,13-15,29H2,1-4H3,(H,31,37)(H,32,39)(H,33,36)(H,34,38,40)/t17-,18-,23-/m0/s1

InChI Key

KAGLSIMCIJOPKS-BSRJHKFKSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)C1=CC=CC=C1N)NCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)CC(C(=O)NC(=O)C(C)NCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)C(C)NC(=O)C2=CC=CC=C2N

Origin of Product

United States

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